

Application Notes and Protocols for Ph94b (Fasedienol) in Clinical Trials

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Compound of Interest		
Compound Name:	Ph94b	
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These application notes provide a comprehensive overview of the dosing and administration protocols for **Ph94b** (fasedienol), an investigational neuroactive steroid nasal spray, as utilized in various clinical trials for the acute treatment of social anxiety disorder (SAD) and other anxiety disorders.

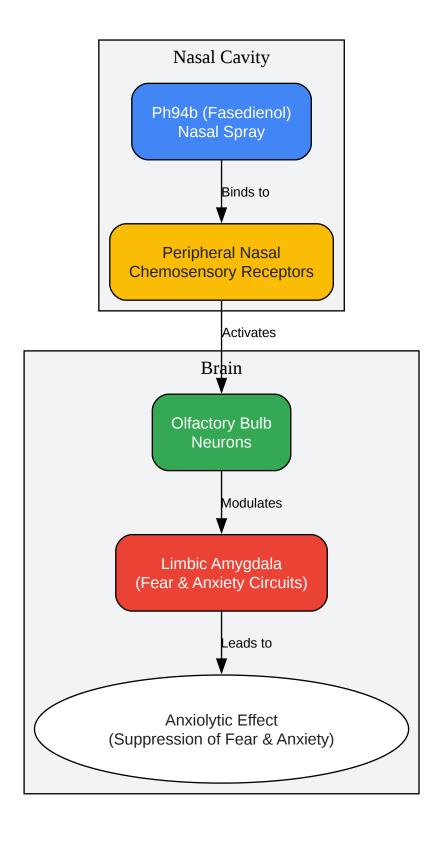
Mechanism of Action

Ph94b is a first-in-class, odorless, rapid-onset neuroactive steroid administered intranasally.[1] [2] Its proposed mechanism of action is fundamentally different from current anti-anxiety medications. **Ph94b** is administered in microgram doses and activates peripheral chemosensory neurons in the nasal passages.[1] This activation triggers neural circuits that modulate the olfactory-amygdala pathway, involved in fear and anxiety, without requiring systemic uptake or direct action on the central nervous system (CNS).[1] This mechanism avoids the benzodiazepine-like side effects and safety concerns associated with direct GABA-A receptor modulation.[1] Studies in rats have shown that a single intranasal dose of **Ph94B** is largely confined to the nasal passages with minimal or undetectable levels in other tissues, including the CNS.[1] The onset of anxiolytic effects is rapid, typically occurring within 15 minutes of administration.[1][3][2]

Signaling Pathway and Experimental Workflow



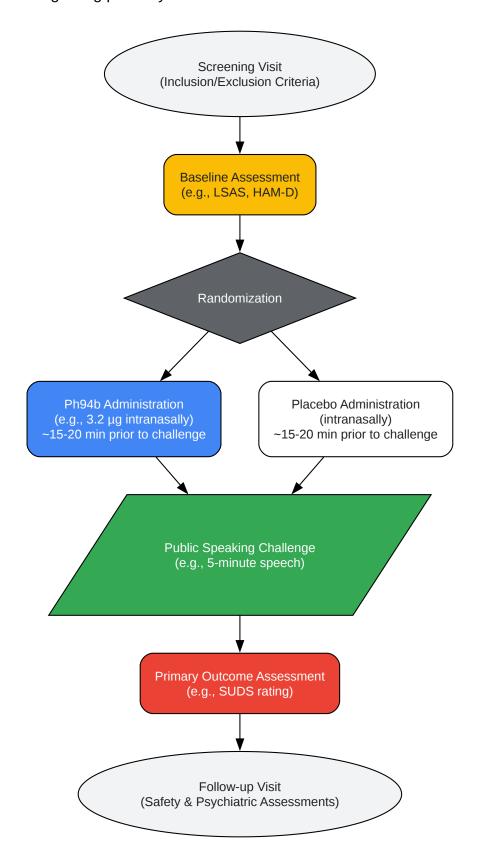
The following diagrams illustrate the proposed signaling pathway of **Ph94b** and a typical experimental workflow in a clinical trial setting.



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Caption: Proposed signaling pathway of intranasal Ph94b.



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Caption: Experimental workflow for a Ph94b clinical trial.

Dosing and Administration Protocols in Clinical Trials

The following tables summarize the dosing and administration protocols for **Ph94b** in various clinical trials.

Table 1: Ph94b Dosing Regimens in Clinical Trials



Clinical Trial Identifier	Phase	Dosage	Administration Route	Frequency
PALISADE-2 & PALISADE-3/4	3	3.2 μg	Intranasal Spray	Acute, as- needed before an anxiety- provoking event.
NCT04754802	3	3.2 μg	Intranasal Spray	Acute administration prior to a public speaking challenge.[4]
NCT05030350	Open-label Safety	3.2 μg	Intranasal Spray	As-needed, up to 4 times a day for up to 12 months. [5][6]
Phase 2 (for AjDA)	2A	Not Specified	Intranasal Spray	Not Specified.[7]
NCT02622958	Feasibility	1.6 μg (females), 3.2 μg (males)	Intranasal Spray	As-needed, no more than four doses per day.[8]
Phase 2 (in women)	2	Not Specified	Intranasal Aerosol	Single dose prior to challenge.[9]
Phase 2 (Repeat Dose)	2	3.2 μg	Intranasal Spray	As-needed, up to 6 times per day for up to 12 months in openlabel extension. [10]

Table 2: Administration Details



Parameter	Description
Formulation	Water-based solution.[8]
Delivery System	Nasal spray device.
Dose per Actuation	Each spray delivers 50 μ L, containing 0.8 μ g of Ph94b.[8]
Administration Technique	Self-administered intranasally. For a 1.6 μg dose, one spray (50 μL) is administered to each nostril. For a 3.2 μg dose, two sprays (100 μL) are administered to each nostril.[6][8]
Timing of Administration	Approximately 15 to 20 minutes prior to an anticipated anxiety-provoking event or public speaking challenge.[8][9][10]

Experimental Protocols

Clinical trials for **Ph94b** have utilized standardized experimental protocols to induce anxiety and measure the efficacy of the drug.

Public Speaking Challenge (PSC)

A common method to induce social anxiety in a controlled setting is the Public Speaking Challenge.[4][11]

- Procedure: Subjects are asked to prepare and deliver a speech, typically lasting 5 minutes,
 in front of an audience or while being recorded.[4][11]
- Timing: The investigational product (**Ph94b** or placebo) is self-administered approximately 15-20 minutes before the start of the speech.[8][10]
- Outcome Measures: Anxiety levels are assessed before, during, and after the challenge using validated scales.

Key Outcome Measures



- Subjective Units of Distress Scale (SUDS): A self-rated scale from 0 (no anxiety) to 100
 (maximum anxiety ever experienced) used to measure acute anxiety levels.[8][12] This is
 often the primary endpoint.
- Liebowitz Social Anxiety Scale (LSAS): A clinician-rated scale to assess the severity of social
 anxiety. A total score of ≥50, ≥60, or ≥70 has been used as an inclusion criterion.[5][10][13]
- Hamilton Anxiety Rating Scale (HAM-A): A clinician-rated scale to measure the severity of a patient's anxiety.[7]
- Clinical Global Impression of Improvement (CGI-I) and Severity (CGI-S): Clinician-rated scales to assess the overall improvement and severity of the patient's condition.[13]

Patient Population: Inclusion and Exclusion Criteria

The following table summarizes common inclusion and exclusion criteria for **Ph94b** clinical trials for Social Anxiety Disorder.

Table 3: Summary of Inclusion and Exclusion Criteria



Criteria	Inclusion	Exclusion
Age	Adults, typically 18 to 65 years of age.[5][10]	-
Diagnosis	Current diagnosis of Social Anxiety Disorder (SAD) confirmed by DSM-5 and MINI. [10][13]	History of bipolar disorder, schizophrenia, psychosis, or other primary Axis I disorders. [10][13]
SAD Severity	LSAS total score \geq 50, 60, or 70 at screening.[5][10][13] CGI-S score \geq 4 at screening. [13]	Two or more documented failed adequate treatment trials for SAD.[10][12]
Comorbidities	-	Clinically significant abnormalities in lab tests, ECG, or physical examination. [4][11] Significant risk of suicidal behavior.[10]
Concomitant Medications	Stable doses of certain antidepressants (e.g., for at least 2 months) may be permitted.[5]	Use of anxiolytics (e.g., benzodiazepines, betablockers) within 30 days of study entry.[4][5][11] Daily benzodiazepine use for 1 month or longer.[5][11] Use of other products for anxiety symptoms within 30 days.[4][5]
Other	Normal olfactory function.[10] [12] For women of childbearing potential, commitment to effective contraception and negative pregnancy tests.[4][5]	Prior participation in a Ph94b clinical trial.[4][11] Clinically significant nasal pathology or trauma.[10][12] Currently receiving certain psychotherapies like CBT.[10] [12]



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